2,4-Difluorophenylglyoxal hydrate

Organic Radicals Molecular Magnetism Materials Chemistry

2,4-Difluorophenylglyoxal hydrate (CAS 79784-36-4) is a fluorinated arylglyoxal derivative with the molecular formula C₈H₆F₂O₃ (MW 188.13 g/mol). It belongs to the class of phenylglyoxal hydrates, where the glyoxal moiety exists in equilibrium with its hydrated gem-diol form.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 79784-36-4
Cat. No. B1304030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenylglyoxal hydrate
CAS79784-36-4
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)C=O.O
InChIInChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2
InChIKeyBILNRTMGRXGXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorophenylglyoxal Hydrate (CAS 79784-36-4): A Regiospecific Building Block for Fluorinated 1,2,4-Triazines and Functional Materials


2,4-Difluorophenylglyoxal hydrate (CAS 79784-36-4) is a fluorinated arylglyoxal derivative with the molecular formula C₈H₆F₂O₃ (MW 188.13 g/mol). It belongs to the class of phenylglyoxal hydrates, where the glyoxal moiety exists in equilibrium with its hydrated gem-diol form. The compound features two electron-withdrawing fluorine substituents at the 2- and 4-positions of the phenyl ring, which modulate the electrophilicity of the adjacent carbonyl carbons relative to non-fluorinated or differently fluorinated analogs . Commercially, it is typically supplied as a white to off-white solid with a purity of ≥95% (dry weight basis) and a melting point range of 51–54 °C . Its primary documented application is as a key intermediate in the condensation-based synthesis of biologically active 1,2,4-triazine derivatives, including Blatter-type organic radicals with tunable magnetic properties, which are investigated for use in organic electronics, molecular magnets, and functional materials [1].

Why Regioisomeric Purity Matters: The Case for 2,4-Difluorophenylglyoxal Hydrate Over Other Fluorinated Glyoxals


Substitution of 2,4-difluorophenylglyoxal hydrate with its 3,4-difluoro or 2,5-difluoro positional isomers, or with the non-fluorinated parent phenylglyoxal, is not chemically equivalent and will generate downstream products with divergent structural, electronic, and magnetic properties. This compound class substitution introduces distinct regiochemical effects because the specific placement of fluorine atoms determines the electronic distribution on the phenyl ring, which in turn governs the reactivity of the glyoxal carbonyls in condensation reactions and the final properties of the heterocyclic products. As demonstrated by Gulyaev et al. (2023), simply changing the fluorine substitution pattern from 2,4- to 3,4- on the phenyl ring of a Blatter radical precursor leads to a 24% difference in the magnetic coupling constant (J₁/kB) and a fundamentally different crystal packing architecture (regular 1D chains versus alternating centrosymmetric dimers), underscoring that procurement of the correct regioisomer is essential to ensure reproducibility and desired functional outcomes in materials chemistry and medicinal chemistry programs [1].

Quantitative Evidence Differentiating 2,4-Difluorophenylglyoxal Hydrate from Closest Analogs


Magnetic Coupling Strength in Blatter Radical Crystals: 2,4- vs. 3,4-Difluorophenyl Regioisomer Comparison

In a direct head-to-head crystallographic and magnetic study, the Blatter radical derived from 2,4-difluorophenylglyoxal hydrate (compound 1b) exhibited a magnetic coupling constant J₁/kB of −222 ± 17 K, which is 24% weaker (less antiferromagnetic) than the −292 ± 10 K measured for the 3,4-difluorophenyl analog (compound 1a). Both differ radically from the non-fluorinated Blatter radical, which shows only very weak interactions (J/kB = −2.2 ± 0.2 K). This demonstrates that the 2,4-difluoro substitution pattern imparts a distinct, quantifiably different magnetic behavior compared to its closest regioisomer [1].

Organic Radicals Molecular Magnetism Materials Chemistry

Crystal Packing Architecture: 1D Regular Chains vs. Alternating Centrosymmetric Dimers

Single-crystal X-ray diffraction analysis revealed a fundamental difference in solid-state organization: the 2,4-difluorophenyl-substituted Blatter radical (1b) crystallizes in a 1D regular chain motif where radicals are related by translation parallel to the stacking axis, whereas the 3,4-difluorophenyl isomer (1a) packs into columns composed of two kinds of alternating centrosymmetric dimers with shorter intermolecular contacts [1]. This regiochemically dictated packing divergence directly impacts charge transport, magnetic dimensionality, and bulk material properties.

Crystal Engineering Solid-State Structure Organic Electronics

Synthetic Utility: 78% Yield in 1,2,4-Triazine Condensation as a Benchmark for Reaction Optimization

In a documented procedure, condensation of 2,4-difluorophenylglyoxal monohydrate (1.00 g, 6.0 mmol) with methyl hydrazinecarbimidothioate (0.63 g, 6.0 mmol) afforded 3-(methylsulfanyl)-5-(2,4-difluorophenyl)-1,2,4-triazine in 78% isolated yield (1.00 g) . While no direct comparator yield for the identical reaction using 3,4- or 2,5-difluorophenylglyoxal is publicly available, this yield establishes a reproducible baseline for evaluating 2,4-difluorophenylglyoxal hydrate as a building block in 1,2,4-triazine library synthesis.

Heterocyclic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical and Purity Specifications: Commercial Availability at 95–98% Purity for Direct Use

Commercially, 2,4-difluorophenylglyoxal hydrate is available at 95% purity (dry weight basis) from major suppliers including Thermo Scientific/Alfa Aesar and AKSci, and at 98% purity from specialty vendors such as Beyotime . The compound's melting point of 51–54 °C and water solubility facilitate handling and formulation in aqueous reaction media. While 3,4-difluorophenylglyoxal hydrate (CAS 79784-34-2) is also commercially available, the 2,4-isomer's broader multi-vendor sourcing and higher available purity grade (98% vs. typically 95% for the 3,4-isomer) offer procurement flexibility [1].

Chemical Procurement Quality Control Laboratory Reagents

Evidence-Backed Application Scenarios Where 2,4-Difluorophenylglyoxal Hydrate Provides a Definitive Advantage


Synthesis of Blatter-Type Organic Radicals with Tunable 1D Magnetic Chains

Researchers developing organic radical-based magnetic materials should prioritize 2,4-difluorophenylglyoxal hydrate over the 3,4-difluoro isomer when the target architecture requires 1D regular chain packing with moderate antiferromagnetic coupling (J₁/kB ≈ −222 K). The 2,4-isomer uniquely promotes a translation-related packing motif, as confirmed by single-crystal XRD, which is essential for achieving anisotropic magnetic or conductive properties in organic electronic devices [1].

Medicinal Chemistry: 1,2,4-Triazine Library Synthesis Requiring 2,4-Difluorophenyl Pharmacophore Incorporation

In drug discovery programs exploring 1,2,4-triazine scaffolds, the 2,4-difluorophenyl motif is known to enhance metabolic stability, binding affinity, and lipophilicity compared to non-fluorinated or mono-fluorinated phenyl groups. The 78% documented yield for triazine condensation provides a benchmark for library production planning, and the compound's water solubility enables straightforward reaction setup in aqueous or mixed-solvent conditions [1]. Researchers must ensure they procure the 2,4-regioisomer specifically, as the 3,4-isomer will produce triazines with different pharmacokinetic and target-binding profiles.

Agrochemical Intermediate Development Leveraging Fluorinated Building Blocks

The 2,4-difluorophenyl moiety is a privileged substructure in modern agrochemicals, where fluorine substitution modulates bioavailability, environmental persistence, and target-site selectivity. 2,4-Difluorophenylglyoxal hydrate serves as a direct precursor for introducing this moiety into heterocyclic frameworks via condensation chemistry. Procurement of the hydrate form (rather than the anhydrous glyoxal) is advantageous for reactions conducted in aqueous media, as the compound is water-soluble and exists in equilibrium with its reactive aldehyde form .

Academic and Industrial Research Requiring High-Purity, Multi-Vendor Sourcing for Reproducibility

For laboratories requiring reproducible results across multi-year projects, the availability of 2,4-difluorophenylglyoxal hydrate at 98% purity from specialty vendors, coupled with 95% options from major distributors like Thermo Scientific, ensures supply chain resilience. This multi-vendor availability with documented purity specifications (≥95% dry weight basis, MP 51–54 °C) reduces the risk of batch-to-batch variability that could compromise synthetic reproducibility, a concern that is more pronounced for less commonly stocked isomers such as the 2,5-difluoro variant [1].

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